4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core with a chloro substituent at the 4-position and a trifluoromethyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes such as histone acetyltransferases, leading to changes in gene expression and cellular functions. The compound’s ability to alter chromatin acetylation directly impacts various biological pathways, making it a valuable tool in epigenetic research .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Similar structure with an ethoxy group instead of a benzamide core.
4-(trifluoromethyl)benzamide: Lacks the chloro substituent but retains the trifluoromethyl group
Uniqueness
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
3830-67-9 |
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Molecular Formula |
C14H9ClF3NO |
Molecular Weight |
299.67 g/mol |
IUPAC Name |
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20) |
InChI Key |
JXNFCCXKSPFOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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